molecular formula C25H12N2O10 B4963130 2,2'-(5-carboxy-1,3-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid)

2,2'-(5-carboxy-1,3-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid)

Cat. No.: B4963130
M. Wt: 500.4 g/mol
InChI Key: LFWXJWMPPDFIMK-UHFFFAOYSA-N
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Description

2,2’-(5-carboxy-1,3-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) is a complex organic compound with a unique structure that includes multiple carboxylic acid groups and isoindoline units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(5-carboxy-1,3-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) typically involves the reaction of 5-carboxy-1,3-phenylenediamine with phthalic anhydride under controlled conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-(5-carboxy-1,3-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylate salts.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction could produce alcohols or amines.

Scientific Research Applications

2,2’-(5-carboxy-1,3-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2’-(5-carboxy-1,3-phenylene)bis(1,3-dioxo-5-isoindolinecarboxylic acid) exerts its effects depends on its specific application. In the context of coordination polymers and MOFs, the compound acts as a ligand that coordinates with metal ions to form complex structures. The carboxylic acid groups and isoindoline units play a crucial role in the coordination process, influencing the overall stability and properties of the resulting materials .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(5-carboxy-1,3-phenylene)bis(oxy)dibenzoic acid
  • 2,2’-(5-carboxy-1,3-phenylene)bis(oxy)diterephthalic acid
  • 2,2’-(5-carboxy-1,3-phenylene)bis(oxy)dipropionic acid

Uniqueness

Its structure allows for the formation of stable and versatile coordination polymers and MOFs, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-[3-carboxy-5-(5-carboxy-1,3-dioxoisoindol-2-yl)phenyl]-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H12N2O10/c28-19-15-3-1-10(23(32)33)7-17(15)21(30)26(19)13-5-12(25(36)37)6-14(9-13)27-20(29)16-4-2-11(24(34)35)8-18(16)22(27)31/h1-9H,(H,32,33)(H,34,35)(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWXJWMPPDFIMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=CC(=CC(=C3)C(=O)O)N4C(=O)C5=C(C4=O)C=C(C=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H12N2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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